molecular formula C18H24BClN2O3 B15280405 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B15280405
M. Wt: 362.7 g/mol
InChI Key: PFRSSLHLSBSSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step often involves nucleophilic substitution reactions.

    Incorporation of the Dioxaborolan Group: This can be done using Suzuki coupling reactions with boronic acids or esters.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki coupling reactions.

Biology

In biological research, indazole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.

Medicine

Medicinally, indazole derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the chloro, tetrahydro-2H-pyran-2-yl, and dioxaborolan groups.

    7-Chloro-1H-indazole: Similar structure but lacks the tetrahydro-2H-pyran-2-yl and dioxaborolan groups.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the chloro and tetrahydro-2H-pyran-2-yl groups.

Uniqueness

The unique combination of functional groups in 7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H24BClN2O3

Molecular Weight

362.7 g/mol

IUPAC Name

7-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C18H24BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-12-11-21-22(16(12)14(20)10-13)15-7-5-6-8-23-15/h9-11,15H,5-8H2,1-4H3

InChI Key

PFRSSLHLSBSSAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N(N=C3)C4CCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.